molecular formula C16H18ClNO B4233681 N-(3-chloro-4-methylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide

N-(3-chloro-4-methylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide

Cat. No.: B4233681
M. Wt: 275.77 g/mol
InChI Key: LBUYRZORRZAVGX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)tricyclo[32102,4]octane-3-carboxamide is an organic compound with a complex structure It is characterized by the presence of a tricyclic octane core and a carboxamide group attached to a chloromethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the tricyclo[3.2.1.0~2,4~]octane core, which can be achieved through a series of cyclization reactions. The chloromethylphenyl group is then introduced via a substitution reaction, followed by the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.2.1.0~2,4~]octane: A structurally related compound with similar tricyclic core.

    3-chloro-4-methylphenyl isocyanate: Shares the chloromethylphenyl group but differs in functional groups.

Uniqueness

N-(3-chloro-4-methylphenyl)tricyclo[321

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-8-2-5-11(7-12(8)17)18-16(19)15-13-9-3-4-10(6-9)14(13)15/h2,5,7,9-10,13-15H,3-4,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUYRZORRZAVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C3C2C4CCC3C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-methylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
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N-(3-chloro-4-methylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
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N-(3-chloro-4-methylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
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N-(3-chloro-4-methylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
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N-(3-chloro-4-methylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
Reactant of Route 6
N-(3-chloro-4-methylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide

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